molecular formula C18H18ClN5O2S B2693675 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide CAS No. 898605-75-9

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

Cat. No.: B2693675
CAS No.: 898605-75-9
M. Wt: 403.89
InChI Key: GXMGTTMSKGXGOF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-linked acetamide group. The triazole ring is further modified at position 4 with an amino group and at position 5 with a 4-methoxyphenylmethyl moiety. The acetamide terminus is substituted with a 4-chlorophenyl group, introducing both electron-donating (methoxy) and electron-withdrawing (chlorophenyl) elements.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-26-15-8-2-12(3-9-15)10-16-22-23-18(24(16)20)27-11-17(25)21-14-6-4-13(19)5-7-14/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMGTTMSKGXGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the triazole intermediate.

    Attachment of the Chlorophenylacetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances interaction with microbial enzymes.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
This CompoundBacillus cereus8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies have shown promising cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity.
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that modifications at specific positions significantly impacted their anticancer properties.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in triazole substituents (positions 4 and 5) and the acetamide’s aryl group. Below is a comparative analysis:

Compound Name Triazole Substituents (Position 4/5) Acetamide Aryl Group Molecular Weight (g/mol) Key Activities/Findings Reference
Target Compound 4-amino, 5-(4-methoxyphenylmethyl) 4-chlorophenyl ~434.91* Inferred anti-inflammatory/antimicrobial potential based on substituents N/A
N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide (VUAA-1) 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl 397.52 Orco agonist; activates insect olfactory receptors [1, 5]
2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) 4-phenoxyphenyl 453.91 Antimicrobial (unspecified targets) [2]
2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) 3-methylphenyl 504.99 Structural analog with dual aryl triazole substituents; activity not reported [4]
2-[[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-nitrophenyl)acetamide (AM31) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl ~415.40 Potent reverse transcriptase inhibitor (KI = 1.2 nM) [19]
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide 4-amino, 5-(furan-2-yl) 4-fluorophenyl ~375.38 Anti-exudative activity (94% inhibition at 10 mg/kg vs. diclofenac) [8, 9]

*Calculated using ChemDraw.

Functional Insights from Substituent Modifications

  • Pyridinyl (VUAA-1, OLC-12): Critical for Orco agonism/antagonism; polar interactions with receptor residues . Hydroxyphenyl (AM31): Hydrogen-bonding capacity correlates with high reverse transcriptase affinity .
  • Acetamide Aryl Group :

    • 4-Chlorophenyl (Target) : Electron-withdrawing Cl may improve metabolic stability and receptor binding .
    • 4-Nitrophenyl (AM31) : Strong electron-withdrawing effect enhances binding to hydrophobic enzyme pockets .
    • 4-Fluorophenyl () : Balances lipophilicity and polarity for anti-inflammatory efficacy .

Biological Activity

The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 294.33 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant antifungal activity against various fungal pathogens. For instance, studies have shown that similar triazole compounds can inhibit the growth of Candida species and Aspergillus species, suggesting a potential application in treating fungal infections .

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5495.0
MCF-76.5
HCT-1163.0

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and have been implicated in disrupting various signaling pathways in cancer cells. The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy .

Study on Anticancer Activity

A study conducted by Evren et al. (2019) synthesized several thioacetamide derivatives, including those with triazole moieties. These compounds were tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Antifungal Efficacy

In another study focusing on the antifungal activity of triazole derivatives, compounds similar to this compound were shown to inhibit the growth of Candida albicans and other pathogenic fungi at concentrations that are clinically relevant .

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